1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0760073
InChI:
InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32
Molecular Formula:
C17H17NO3S
Molecular Weight:
315.4 g/mol
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
CAS No.:
Cat. No.: VC0760073
Molecular Formula: C17H17NO3S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO3S |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfonylethanone |
| Standard InChI | InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
| Standard InChI Key | MFIUYEDDGGPGMF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator